molecular formula C18H17BrN2O2 B5135407 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

Cat. No.: B5135407
M. Wt: 373.2 g/mol
InChI Key: YKZLHVOXMLSVTE-UHFFFAOYSA-N
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Description

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting due to its unique structure, which combines a brominated phenol with a methoxy group and a tetrahydropyridoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol typically involves multiple steps. One common approach is to start with the bromination of a methoxy-substituted phenol to introduce the bromine atom. This is followed by the formation of the indole moiety through a series of reactions, including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols and indoles .

Scientific Research Applications

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol lies in its combination of a brominated phenol, a methoxy group, and a tetrahydropyridoindole moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-23-15-9-10(8-13(19)18(15)22)16-17-12(6-7-20-16)11-4-2-3-5-14(11)21-17/h2-5,8-9,16,20-22H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZLHVOXMLSVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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